4-Iodo-5-(methoxymethyl)-1H-imidazole
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Overview
Description
4-Iodo-5-(methoxymethyl)-1H-imidazole is a synthetic organic compound characterized by the presence of an iodine atom at the 4th position and a methoxymethyl group at the 5th position of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5-(methoxymethyl)-1H-imidazole typically involves the iodination of a suitable imidazole precursor. One common method is the reaction of 5-(methoxymethyl)-1H-imidazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of recyclable catalysts and green chemistry principles can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-5-(methoxymethyl)-1H-imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The imidazole ring can be reduced under specific conditions to form imidazolines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or Dess-Martin periodinane.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 4-substituted imidazoles.
Oxidation: Formation of 5-formyl-1H-imidazole or 5-carboxy-1H-imidazole.
Reduction: Formation of 4-iodo-5-(methoxymethyl)-1H-imidazoline.
Scientific Research Applications
4-Iodo-5-(methoxymethyl)-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Iodo-5-(methoxymethyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the iodine atom can enhance the compound’s ability to interact with biological targets through halogen bonding or other non-covalent interactions. The methoxymethyl group can influence the compound’s solubility and membrane permeability, affecting its bioavailability and pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-1-isopropyl-5-(methoxymethyl)-1H-pyrazole
- 4-Iodo-5-methyl-1H-imidazole
- 4-Iodo-3-methylisoxazol-5-yl)methanol
Uniqueness
4-Iodo-5-(methoxymethyl)-1H-imidazole is unique due to the specific positioning of the iodine and methoxymethyl groups on the imidazole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the methoxymethyl group can enhance the compound’s solubility and stability, making it more suitable for certain applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C5H7IN2O |
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Molecular Weight |
238.03 g/mol |
IUPAC Name |
4-iodo-5-(methoxymethyl)-1H-imidazole |
InChI |
InChI=1S/C5H7IN2O/c1-9-2-4-5(6)8-3-7-4/h3H,2H2,1H3,(H,7,8) |
InChI Key |
NWYYFLUOWNWACE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(N=CN1)I |
Origin of Product |
United States |
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